3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClFNO3S and a molecular weight of 291.73 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-fluoro-4-nitrobenzenesulfonyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: This compound is utilized in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Similar in structure but lacks the pyrrolidine-1-carbonyl group.
3-Chloro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl Chloride: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the pyrrolidine-1-carbonyl group. This combination imparts specific reactivity and properties that are valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-fluoro-4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-18(16,17)8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZALSABOOSSXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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